Dramatically Reduced Antibacterial Potency vs. Parent Amifloxacin
The MIC50 of amifloxacin N-oxide against Staphylococcus aureus is 64 µg/ml, which is 128-fold higher than the 0.5 µg/ml observed for amifloxacin [1]. Against coagulase-negative staphylococci, the N-oxide MIC50 is 64 µg/ml versus 1 µg/ml for the parent drug [1]. This order-of-magnitude loss of potency is consistent across all organisms tested, with the N-oxide being the least active of all compounds evaluated including ciprofloxacin, norfloxacin, and lomefloxacin [1].
| Evidence Dimension | Antibacterial potency (MIC50, µg/ml) |
|---|---|
| Target Compound Data | S. aureus MIC50: 64 µg/ml; coagulase-negative staphylococci MIC50: 64 µg/ml; S. pneumoniae MIC90: >512 µg/ml |
| Comparator Or Baseline | Amifloxacin: S. aureus MIC50 0.5 µg/ml; coagulase-negative staphylococci MIC50 1 µg/ml; S. pneumoniae MIC90 8 µg/ml. N-desmethyl amifloxacin: S. aureus MIC50 2 µg/ml; coagulase-negative staphylococci MIC50 4 µg/ml. Ciprofloxacin: S. aureus MIC50 <0.25 µg/ml. |
| Quantified Difference | 128-fold decrease in potency vs. amifloxacin for S. aureus; 64-fold for coagulase-negative staphylococci; >64-fold for S. pneumoniae |
| Conditions | Microdilution MIC susceptibility test against 500 clinical isolates; 18-h Sensititre broth microdilution procedure. |
Why This Matters
This quantifies the N-oxide as an essentially inactive metabolite, critical for researchers needing a negative control in antibacterial assays or a marker of metabolic inactivation.
- [1] Venezia RA, Prymas LA, Shayegani A, Yocum DM. In vitro activities of amifloxacin and two of its metabolites. Antimicrob Agents Chemother. 1989 May;33(5):762-6. doi: 10.1128/AAC.33.5.762. Table 2. View Source
